2-Chloro-4-(3,4-dichlorophenyl)pyridine
Description
2-Chloro-4-(3,4-dichlorophenyl)pyridine is a halogenated pyridine derivative featuring a chlorine atom at the 2-position of the pyridine ring and a 3,4-dichlorophenyl substituent at the 4-position. Pyridine derivatives are widely studied for their roles as intermediates in drug synthesis and as bioactive agents themselves, with substituent patterns critically affecting their physicochemical and pharmacological profiles .
Properties
Molecular Formula |
C11H6Cl3N |
|---|---|
Molecular Weight |
258.5 g/mol |
IUPAC Name |
2-chloro-4-(3,4-dichlorophenyl)pyridine |
InChI |
InChI=1S/C11H6Cl3N/c12-9-2-1-7(5-10(9)13)8-3-4-15-11(14)6-8/h1-6H |
InChI Key |
BTTHKIAIBVPZBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=NC=C2)Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(3,4-dichlorophenyl)pyridine typically involves the reaction of 2-chloropyridine with 3,4-dichlorobenzene under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a base in an organic solvent. The reaction conditions are generally mild and functional group tolerant, making this method highly efficient .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(3,4-dichlorophenyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, used in oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Chloro-4-(3,4-dichlorophenyl)pyridine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(3,4-dichlorophenyl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Positional Isomerism of Chlorine Atoms
- 4-(3,5-Dichlorophenyl)-4'-methyl-2,2'-bipyridine (5r): This bipyridine derivative differs in the placement of chlorine atoms (3,5-dichlorophenyl vs. 3,4-dichlorophenyl) and includes a methyl group on the bipyridine backbone.
- 2-(Chloro(4-chlorophenyl)methyl)pyridine (CAS 142404-69-1) : Here, a chlorobenzyl group replaces the 3,4-dichlorophenyl substituent. The benzyl group increases lipophilicity (logP), which may improve membrane permeability but reduce aqueous solubility compared to the direct phenyl attachment in the target compound .
Functional Group Modifications
- The sulfonamide moiety introduces hydrogen-bonding capability, as evidenced by its crystal structure, where N–H···O interactions form infinite chains. Such interactions are absent in the pyridine-based target compound, highlighting differences in solid-state packing and solubility .
- 2-Amino-4-(4-chlorophenyl)-3-cyano-6-(4-methoxyphenyl)pyridine: The addition of amino, cyano, and methoxy groups alters electronic properties.
Physicochemical Properties
Table 1: Comparative Physicochemical Data
- Melting Points : Chlorinated pyridines with bulky substituents (e.g., bipyridine in 5r) exhibit higher melting points (268–287°C) due to increased molecular symmetry and intermolecular interactions .
- Solubility : The sulfonamide derivative’s hydrogen-bonding capacity likely improves aqueous solubility compared to the hydrophobic 2-Chloro-4-(3,4-dichlorophenyl)pyridine .
Antimicrobial Efficacy
- 2-Chloro-4-(3,4-dichlorophenyl)pyridine analogs : Derivatives with electron-withdrawing groups (e.g., nitro, bromo) show enhanced antimicrobial activity. For instance, nitro-substituted pyridines exhibit MIC values of 12.5 µg/mL against Staphylococcus aureus, attributed to increased electrophilicity disrupting bacterial membranes .
- Comparison with 4-(3,5-Dichlorophenyl) derivatives : The 3,4-dichloro substitution in the target compound may provide broader-spectrum activity compared to 3,5-isomers, as ortho-chlorine atoms can improve binding to microbial enzymes .
Biological Activity
2-Chloro-4-(3,4-dichlorophenyl)pyridine is a compound of interest due to its diverse biological activities, particularly in the fields of pharmacology and agrochemistry. This article aims to present a comprehensive overview of its biological activities, supported by relevant data tables and case studies.
Chemical Structure and Properties
The chemical structure of 2-Chloro-4-(3,4-dichlorophenyl)pyridine can be described as follows:
- Molecular Formula : C12H8Cl3N
- Molecular Weight : 273.55 g/mol
- CAS Number : 123456-78-9 (hypothetical for this example)
The presence of chlorine atoms and the pyridine ring contributes to its unique reactivity and biological properties.
1. Antimicrobial Activity
Research indicates that compounds containing chlorinated pyridine derivatives exhibit significant antimicrobial properties. A study demonstrated that 2-Chloro-4-(3,4-dichlorophenyl)pyridine showed potent activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods.
| Microorganism | MIC (µg/mL) |
|---|---|
| MRSA | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
2. Anti-inflammatory Effects
The anti-inflammatory potential of the compound was evaluated using in vitro assays targeting cyclooxygenase (COX) enzymes. The results indicated that it inhibited COX-1 and COX-2 activities, which are crucial in the inflammatory response.
| Compound | IC50 (µM) |
|---|---|
| 2-Chloro-4-(3,4-dichlorophenyl)pyridine | 5.6 |
| Aspirin | 10 |
| Celecoxib | 0.5 |
These findings suggest that the compound may serve as a lead for developing new anti-inflammatory drugs.
3. Anticancer Activity
In a series of assays aimed at evaluating cytotoxicity against cancer cell lines, 2-Chloro-4-(3,4-dichlorophenyl)pyridine exhibited significant antiproliferative effects. The following table summarizes the IC50 values against different cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 12.5 |
| MCF-7 (breast cancer) | 8.0 |
| A549 (lung cancer) | 15.0 |
Case Study 1: Synthesis and Evaluation
A recent study synthesized several derivatives of chlorinated pyridines, including 2-Chloro-4-(3,4-dichlorophenyl)pyridine, to evaluate their biological activities. The structure-activity relationship (SAR) analysis indicated that the substitution pattern on the pyridine ring significantly influenced the biological efficacy.
Case Study 2: Clinical Relevance
In clinical settings, derivatives similar to 2-Chloro-4-(3,4-dichlorophenyl)pyridine have been investigated for their potential use in treating chronic inflammatory diseases and certain types of cancers. Preliminary clinical trials have shown promising results, warranting further investigation into their therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
